molecular formula C8H10FN B1312467 (S)-1-(2-Fluorophenyl)ethylamine CAS No. 68285-25-6

(S)-1-(2-Fluorophenyl)ethylamine

Cat. No.: B1312467
CAS No.: 68285-25-6
M. Wt: 139.17 g/mol
InChI Key: DIWHJJUFVGEXGS-LURJTMIESA-N
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Description

(S)-1-(2-Fluorophenyl)ethylamine is a chiral amine compound characterized by the presence of a fluorine atom on the phenyl ring and an ethylamine side chain

Mechanism of Action

Target of Action

It’s known that the compound has different conformers, which could interact with various targets .

Mode of Action

The mode of action of (S)-1-(2-Fluorophenyl)ethylamine involves its interaction with its targets, leading to changes at the molecular level. The compound exists in different conformers, including one gauche structure with the ethylamino side chain folded toward the fluorine atom, two gauche structures with the ethylamino side chain folded to the opposite side, and two anti conformers with extended tails . These conformers could interact differently with their targets, leading to various effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the presence of other molecules could affect the stability of the compound’s conformers, potentially influencing its mode of action and resulting effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Fluorophenyl)ethylamine typically involves the reduction of the corresponding ketone, (S)-1-(2-Fluorophenyl)ethanone, using a chiral reducing agent. One common method is the asymmetric reduction using borane and a chiral oxazaborolidine catalyst. The reaction is carried out under anhydrous conditions at low temperatures to ensure high enantioselectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods using engineered enzymes for asymmetric reduction are being explored for greener and more sustainable production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding imine or nitrile derivatives.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydride or organolithium compounds can be used for nucleophilic substitution.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(2-Fluorophenyl)ethylamine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

    ®-1-(2-Fluorophenyl)ethylamine: The enantiomer of (S)-1-(2-Fluorophenyl)ethylamine, with similar chemical properties but different biological activity.

    2-(4-Fluorophenyl)ethylamine: A structural isomer with the fluorine atom at the para position, leading to different reactivity and applications.

    1-(2-Fluorophenyl)propan-2-amine: A homologous compound with an additional methyl group on the ethylamine side chain, affecting its steric and electronic properties.

Uniqueness: this compound is unique due to its specific chiral configuration and the position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The compound’s enantioselectivity and ability to form specific interactions with molecular targets make it valuable in various research and industrial applications.

Properties

IUPAC Name

(1S)-1-(2-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWHJJUFVGEXGS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427516
Record name (S)-1-(2-FLUOROPHENYL)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68285-25-6
Record name (αS)-2-Fluoro-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68285-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1-(2-FLUOROPHENYL)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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